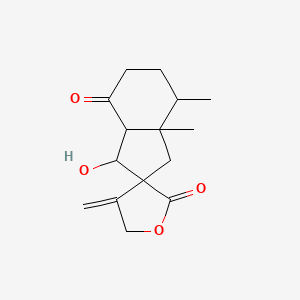

7α-Thio Spironolactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7α-Thio Spironolactone involves the thioalkylation of spironolactone. One practical method includes using Hünig’s base to achieve thioalkylation with high yield . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. High-performance liquid chromatography (HPLC) is often employed to validate the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 7α-Thio Spironolactone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol.

Substitution: Thioether and thioester derivatives can be synthesized through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Alkyl halides and bases such as sodium hydride are commonly employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Thioether and thioester derivatives.

Scientific Research Applications

7α-Thio Spironolactone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various organic compounds.

Biology: Studied for its effects on mineralocorticoid and androgen receptors.

Medicine: Investigated for its potential therapeutic effects in treating conditions like hyperaldosteronism and androgen-related disorders.

Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

7α-Thio Spironolactone exerts its effects by acting as an antagonist to mineralocorticoid and androgen receptors. It inhibits the binding of aldosterone to its receptor, thereby reducing sodium reabsorption and increasing potassium retention. This mechanism is crucial in its role as a diuretic and antihypertensive agent . Additionally, it acts as a suicide inhibitor of 17α-hydroxylase, which is involved in steroidogenesis .

Comparison with Similar Compounds

7α-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogenic properties.

Canrenone: A major active metabolite of spironolactone, known for its longer half-life and potent effects.

6β-Hydroxy-7α-thiomethylspironolactone: A metabolite with extended terminal half-life and significant therapeutic effects

Uniqueness: 7α-Thio Spironolactone is unique due to its specific thioalkylation, which imparts distinct chemical properties and biological activities. Its role as a minor metabolite with significant pharmacological effects highlights its importance in the therapeutic efficacy of spironolactone .

Properties

CAS No. |

38753-76-6 |

|---|---|

Molecular Formula |

C22H30O3S |

Molecular Weight |

374.54 |

Purity |

>95% |

Synonyms |

7-Thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Diazabicyclo[3.2.2]non-6-EN-3-imine](/img/structure/B591159.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)

![(1R,2R,6R)-7,7-difluorobicyclo[4.1.0]heptan-2-ol](/img/structure/B591174.png)

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)